2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid
CAS No.: 2172537-48-1
Cat. No.: VC7537880
Molecular Formula: C24H23N3O4
Molecular Weight: 417.465
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172537-48-1 |
|---|---|
| Molecular Formula | C24H23N3O4 |
| Molecular Weight | 417.465 |
| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-imidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C24H23N3O4/c28-23(29)21-13-25-22(26-21)15-9-11-27(12-10-15)24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,25,26)(H,28,29) |
| Standard InChI Key | QZJMQAPRISNIEJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid are not provided in the search results, related compounds like 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid have a molecular weight of approximately 418.4 g/mol . The molecular weight of the compound would likely be similar, considering the structural similarities.
Safety and Handling
Compounds with similar structures often require careful handling due to potential skin irritation and toxicity. For example, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid is noted to be harmful if swallowed and causes skin irritation .
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine and imidazole rings, followed by the introduction of the Fmoc protecting group. Common reagents and conditions might include carbonyl diimidazole (CDI) for carbamate formation and various bases for ring closures.
Applications
In pharmaceutical chemistry, compounds with Fmoc groups are often used as intermediates in peptide synthesis. The imidazole ring is known for its biological activity, including antimicrobial properties . Thus, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid could potentially serve as a precursor for drugs targeting microbial infections or other biological pathways.
Bioactivity
While specific bioactivity data for this compound are not available, related imidazole derivatives have shown promising antibacterial activity . The presence of the imidazole ring suggests potential for biological activity, which could be explored through in vitro and in vivo studies.
Future Directions
Future research could focus on synthesizing this compound and evaluating its biological properties, including cytotoxicity and potential therapeutic applications. Additionally, modifying the structure to enhance bioactivity or drug-like properties could be a fruitful area of investigation.
Data Table: Related Compounds
This table highlights related compounds with similar structural features, which can inform the synthesis and properties of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume